![molecular formula C14H18O2 B14467677 Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- CAS No. 70556-66-0](/img/structure/B14467677.png)
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diene with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include spirocyclic ketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
科学研究应用
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a model compound for studying stereochemistry and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its mechanism of action and therapeutic potential.
作用机制
The mechanism of action of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .
相似化合物的比较
Similar Compounds
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds share the spirocyclic core but have different heterocyclic rings, leading to varied chemical and biological properties.
Uniqueness
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
属性
CAS 编号 |
70556-66-0 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
1,5,5-trimethylspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C14H18O2/c1-10-12(16)6-7-13(2,3)14(10)8-4-11(15)5-9-14/h4-5,8-10H,6-7H2,1-3H3 |
InChI 键 |
WCCSNLKVWDWHPN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)CCC(C12C=CC(=O)C=C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


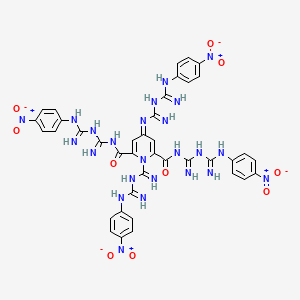
![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
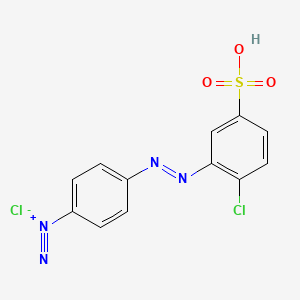
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
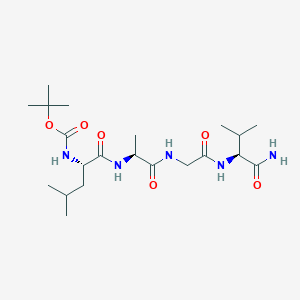
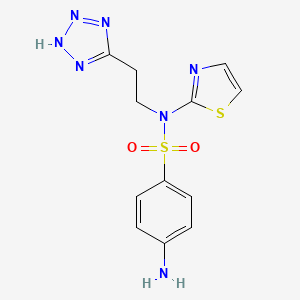
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

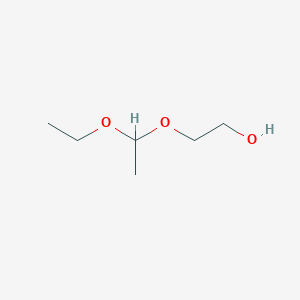
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
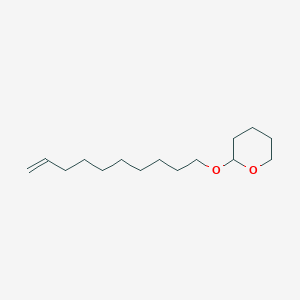
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
